BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and Development of Nesolicaftor
(PTI-428): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nesolicaftor

Cat. No.: B610333

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesolicaftor (PTI-428) is a first-in-class cystic fibrosis transmembrane conductance regulator
(CFTR) amplifier, an investigational oral medication developed by Proteostasis Therapeutics for
the treatment of cystic fibrosis (CF).[1] Unlike CFTR correctors and potentiators that act on the
protein itself, Nesolicaftor works at the level of mMRNA to increase the amount of CFTR protein
produced.[1][2] This mechanism offers a novel therapeutic approach, potentially beneficial for a
broad range of CF genotypes. This technical guide provides an in-depth overview of the
discovery, mechanism of action, preclinical and clinical development of Nesolicaftor, with a
focus on quantitative data, experimental methodologies, and key signaling pathways.

Introduction to Cystic Fibrosis and CFTR
Modulators

Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR
gene. This gene provides instructions for making the CFTR protein, an ion channel responsible
for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells.
Mutations in the CFTR gene lead to the production of a dysfunctional or insufficient amount of
CFTR protein, resulting in abnormal ion and fluid transport. This defect leads to the
accumulation of thick, sticky mucus in various organs, most critically affecting the respiratory
and digestive systems.
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CFTR modulator therapies aim to correct the underlying molecular defect. These therapies are
categorized into several classes based on their mechanism of action:

» Correctors: These small molecules, such as lumacaftor and tezacaftor, aid in the proper
folding and trafficking of mutant CFTR protein to the cell surface.

» Potentiators: These molecules, like ivacaftor, increase the channel opening probability
(gating) of the CFTR protein at the cell surface, thereby enhancing ion transport.

o Amplifiers: This newer class of modulators, to which Nesolicaftor belongs, acts to increase
the amount of CFTR protein synthesized by the cell.

Discovery and Preclinical Development of
Nesolicaftor (PTI-428)

Nesolicaftor was identified through Proteostasis Therapeutics' proprietary discovery platform.
Preclinical studies in human bronchial epithelial (HBE) cells demonstrated that Nesolicaftor
could nearly double the total amount of functional CFTR protein. These studies provided the
foundational evidence for its potential as a novel CF therapy, particularly in combination with
correctors and potentiators.

Mechanism of Action: A Novel Approach to CFTR
Modulation

Nesolicaftor represents a distinct class of CFTR modulators known as amplifiers. Its
mechanism of action is centered on the regulation of CFTR protein biosynthesis at the mRNA
level.

» Binding to PCBP1: Nesolicaftor directly binds to the poly(rC)-binding protein 1 (PCBP1).
PCBP1 is an RNA-binding protein that plays a role in regulating the stability and translation
of various mRNAs.

» Stabilization of CFTR mRNA: The binding of Nesolicaftor to PCBP1 enhances the stability
of the CFTR mRNA. This stabilization leads to an increased half-life of the mRNA transcript,
making it available for translation for a longer period.
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 Increased CFTR Protein Synthesis: By stabilizing the CFTR mRNA, Nesolicaftor ultimately
leads to an increased production of CFTR protein. This increased protein pool provides more
substrate for correctors to act upon, leading to a greater number of functional CFTR
channels at the cell surface.

This mechanism is distinct from that of correctors and potentiators, suggesting a synergistic
potential when used in combination.

Quantitative Data from Clinical Trials

Nesolicaftor has been evaluated in several clinical trials, both as a monotherapy and in
combination with other CFTR modulators. The following tables summarize the key quantitative
outcomes from these studies.

Table 1: Nesolicaftor (PTI-428) as Add-on Therapy to

Qrkamppi® AMACaltld CaftOI‘)

Change in
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*ppFEV1: percent predicted forced expiratory volume in one second. Data from a 28-day
treatment period.

Table 2: Nesolicaftor (PTI-428) in Triple Combination
Therapy
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*Data from a 14-day (NCT03500263) and 28-day (NCT03251092) treatment period.

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of
Nesolicaftor.

Ussing Chamber Assay for CFTR Function

The Ussing chamber assay is a critical in vitro technique to measure ion transport across
epithelial tissues.

Protocol:

e Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (e.g., homozygous for
F508del mutation) are cultured on permeable supports until a polarized monolayer with high
transepithelial electrical resistance is formed.

o Chamber Mounting: The permeable support with the cell monolayer is mounted in an Ussing
chamber, separating the apical and basolateral compartments. Both compartments are filled
with appropriate physiological saline solutions and maintained at 37°C.
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» Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the
resulting short-circuit current (Isc), which reflects net ion transport, is measured.

e Pharmacological Modulation:

o

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

Forskolin is then added to increase intracellular cAMP and activate CFTR channels.

[¢]

[¢]

A CFTR potentiator (e.g., ivacaftor) can be added to assess the maximal activity of the
corrected CFTR.

[¢]

Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured
current is CFTR-specific.

o Data Analysis: The change in Isc in response to each compound is measured to quantify
CFTR-dependent chloride secretion.

Western Blot for CFTR Protein Quantification

Western blotting is used to determine the abundance and maturation state of the CFTR protein.
Protocol:

o Cell Lysis: HBE cells treated with Nesolicaftor or vehicle control are lysed using a
radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

e Protein Quantification: The total protein concentration in the lysates is determined using a
BCA or Bradford assay.

o SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A 6-8% polyacrylamide gel
is typically used for CFTR.

o Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene
difluoride (PVDF) or nitrocellulose membrane.

e Immunoblotting:
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o The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with
Tween 20) to prevent non-specific antibody binding.

o The membrane is then incubated with a primary antibody specific for CFTR.

o After washing, the membrane is incubated with a secondary antibody conjugated to an
enzyme (e.g., horseradish peroxidase).

o Detection: A chemiluminescent substrate is added to the membrane, and the light emitted
from the bands corresponding to CFTR is detected using an imaging system.

e Analysis: The intensity of the bands corresponding to the immature (Band B, ~150 kDa) and
mature (Band C, ~170 kDa) forms of CFTR are quantified. The ratio of Band C to Band B
provides an indication of CFTR maturation.

Signaling Pathways and Experimental Workflows
Nesolicaftor's Mechanism of Action on CFTR mRNA

The following diagram illustrates the signaling pathway through which Nesolicaftor enhances
CFTR protein production.
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Caption: Nesolicaftor enhances CFTR protein production by stabilizing CFTR mRNA via
PCBPL1.

Experimental Workflow for Preclinical Evaluation of
Nesolicaftor

The following diagram outlines a typical experimental workflow for the preclinical assessment of
a CFTR amplifier like Nesolicaftor.
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Caption: Preclinical workflow for evaluating the efficacy of Nesolicaftor as a CFTR amplifier.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b610333?utm_src=pdf-body-img
https://www.benchchem.com/product/b610333?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Nesolicaftor (PTI-428) represents a significant advancement in the field of CFTR modulator
therapy. Its unigue mechanism of action as a CFTR amplifier, which targets the stabilization of
CFTR mRNA to increase protein production, offers a complementary approach to existing
corrector and potentiator therapies. Preclinical and clinical data have demonstrated its potential
to enhance CFTR function, leading to improvements in lung function for individuals with cystic
fibrosis. Further clinical development will be crucial to fully elucidate the therapeutic benefits of
Nesolicaftor as part of combination regimens for the treatment of this life-limiting disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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